Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)
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Overview
Description
Indolo[3,2-b]carbazol-2-ol is a compound characterized by its π electron-rich and extended structure. It is highly active in electrophilic substitution reactions, making it a valuable component in the synthesis of various organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[3,2-b]carbazol-2-ol typically involves the use of palladium-catalyzed reactions. For instance, a mixture of the starting compound, palladium acetate, and a base in a suitable solvent is stirred and heated under specific conditions . Another method involves the use of dichloromethane as a solvent, where the mixture is poured into ice water, adjusted to a neutral pH, and then extracted with dichloromethane .
Industrial Production Methods: Industrial production methods for Indolo[3,2-b]carbazol-2-ol are not extensively documented. the use of scalable palladium-catalyzed reactions and solvent extraction techniques are likely employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Indolo[3,2-b]carbazol-2-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iron(III) chloride, palladium acetate, and air are commonly used oxidizing agents.
Substitution: Electrophilic reagents are used for substitution reactions.
Major Products:
Scientific Research Applications
Indolo[3,2-b]carbazol-2-ol has a wide range of scientific research applications:
Chemistry: Used in the synthesis of organic semiconductors and materials for organic electronics.
Biology and Medicine: Indolo[3,2-b]carbazole derivatives exhibit significant biological activities, including antitumor, antibacterial, and antiviral properties.
Industry: Employed in the development of materials for organic solar cells and field-effect transistors
Mechanism of Action
The mechanism of action of Indolo[3,2-b]carbazol-2-ol involves its interaction with molecular targets such as protein kinases. It functions as an effective inhibitor of these enzymes, thereby exerting its biological effects . The compound’s planar structure and π electron-rich nature facilitate its binding to specific molecular targets, leading to various biological activities .
Comparison with Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[2,3-b]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
Comparison: Compared to other indolocarbazole derivatives, it possesses a relatively wide bandgap and lower highest occupied molecular orbital (HOMO) energy level, enhancing its stability in air .
Properties
Molecular Formula |
C18H10N2O |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
indolo[3,2-b]carbazol-2-ol |
InChI |
InChI=1S/C18H10N2O/c21-10-5-6-16-12(7-10)14-9-17-13(8-18(14)20-16)11-3-1-2-4-15(11)19-17/h1-9,21H |
InChI Key |
IJSBEIYAQKGKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)O |
Origin of Product |
United States |
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